Product packaging for 5-Methyl-1-phenylpyrrolidin-3-amine(Cat. No.:CAS No. 1354962-45-0)

5-Methyl-1-phenylpyrrolidin-3-amine

Cat. No.: B1423328
CAS No.: 1354962-45-0
M. Wt: 176.26 g/mol
InChI Key: LKYAKEWXEUZGHO-UHFFFAOYSA-N
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Description

5-Methyl-1-phenylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.13135 Da . This pyrrolidine derivative is of significant interest in medicinal chemistry and pharmacological research, particularly as a structural analog in mechanism of action studies. It has been identified as a commercially available, non-toxic structural mimic of the antifibrotic drug pirfenidone, which is used to treat Idiopathic Pulmonary Fibrosis (IPF) . A major challenge in pirfenidone research is its lack of potency, requiring high millimolar concentrations for in vitro efficacy, which complicates the identification of its specific molecular target . This compound serves as a critical pharmacological tool in this context; it retains key physical chemical properties of pirfenidone, such as low molecular weight and lipophilicity, but importantly, it lacks antifibrotic activity even when applied at millimolar concentrations . Its primary research value lies in its use as an inactive control to help delineate the specific mechanism of action of pirfenidone, differentiating between effects caused by specific target binding and non-specific actions. Researchers utilize this compound in studies involving primary human pulmonary fibroblasts to investigate pathways like p38 MAPK signaling and their role in fibrosis . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals in a laboratory setting with appropriate engineering controls.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1423328 5-Methyl-1-phenylpyrrolidin-3-amine CAS No. 1354962-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-phenylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-7-10(12)8-13(9)11-5-3-2-4-6-11/h2-6,9-10H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYAKEWXEUZGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354962-45-0
Record name 5-methyl-1-phenylpyrrolidin-3-amine
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Synthetic Methodologies for 5 Methyl 1 Phenylpyrrolidin 3 Amine

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 5-Methyl-1-phenylpyrrolidin-3-amine reveals several potential disconnections. A primary disconnection strategy involves breaking the carbon-nitrogen bonds of the pyrrolidine (B122466) ring. A logical starting point is the disconnection of the amine group at the C3 position, leading back to a 5-methyl-1-phenylpyrrolidin-3-one precursor. This ketone can then be synthesized through various cyclization strategies.

Another key disconnection is the bond between the nitrogen and the phenyl group. This suggests a reaction between a primary aniline (B41778) and a suitably functionalized 4-methyl-pyrrolidin-3-amine derivative. Alternatively, a more convergent approach would involve the simultaneous formation of the ring and introduction of the substituents. For instance, a reductive amination approach could disconnect the molecule into aniline, a 1,4-dicarbonyl compound, and an ammonia (B1221849) source. youtube.com

De Novo Synthesis of the Pyrrolidine Core

The de novo synthesis of the pyrrolidine ring offers a versatile approach to introduce the desired substituents at specific positions. Several established methods for pyrrolidine synthesis can be adapted for the preparation of this compound. illinois.eduresearchgate.netchemrxiv.org

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are powerful tools for constructing substituted pyrrolidines. mdpi.comrsc.orgeurekaselect.comacs.org In this context, an azomethine ylide generated from an appropriate N-phenyl imine could react with an alkene dipolarophile bearing a methyl group. The regioselectivity of this reaction is crucial for obtaining the desired 5-methyl substitution pattern. The subsequent introduction of the amine group at the C3 position would be necessary.

Reactants Catalyst/Conditions Product Stereoselectivity Reference
N-phenyl imine and methyl-substituted alkeneThermal or metal-catalyzedSubstituted pyrrolidineVaries mdpi.comeurekaselect.com
Chiral N-tert-butanesulfinylazadienes and azomethine ylidesAg2CO3Densely substituted pyrrolidinesHigh diastereoselectivity acs.org

Intramolecular cyclization of acyclic precursors is a common and effective strategy for forming the pyrrolidine ring. organic-chemistry.orgmdpi.com This can involve the cyclization of an appropriately substituted amino alcohol, amino halide, or other suitable precursor. tandfonline.com For the synthesis of this compound, a precursor containing a phenylamino (B1219803) group, a methyl group, and a leaving group at the appropriate positions would be required. For instance, the cyclization of a 4-phenylamino-2-methyl-1-halobutane derivative could yield the desired pyrrolidine core.

Precursor Reaction Type Conditions Product Reference
ω-Phenylalkylaminonitroethene derivativesIntramolecular cyclizationTriflic acidFused pyrrolidine systems tandfonline.com
Alkene with a pendant amineIntramolecular aza-Michael additionChiral phosphoric acidEnantioenriched pyrrolidines whiterose.ac.uk

Reductive amination is a highly efficient method for the synthesis of N-aryl substituted pyrrolidines. nih.govthieme-connect.com This approach typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline. To achieve the desired 5-methyl substitution, a 2-methyl-1,4-dicarbonyl compound would be the required precursor. The reaction proceeds through the formation of a dihydropyrrole intermediate, which is then reduced to the final pyrrolidine. acs.org

Reactants Catalyst/Conditions Key Feature Reference
Diketones and anilinesIridium-catalyzed transfer hydrogenationSuccessive reductive amination nih.gov
Primary amines and 2,5-dimethoxytetrahydrofuranSodium borohydride (B1222165) in acidic waterOne-batch synthesis thieme-connect.com
Amines and α-carbonylcyclopropanesRuthenium catalysisRing expansion to pyrrolidines acs.org

The Michael addition reaction provides a route to pyrrolidinone precursors, which can then be converted to the desired amine. rsc.orgntu.edu.sgrsc.org An asymmetric Michael addition of a nitroalkane to a carboxylate-substituted enone can lead to highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org These can then be further functionalized. Another approach involves the intramolecular aza-Michael addition of an amine to an α,β-unsaturated ester or ketone. whiterose.ac.ukresearchgate.net For the target molecule, a precursor containing a phenylamino group and a methyl group could cyclize onto a suitable Michael acceptor to form a 5-methyl-1-phenylpyrrolidin-3-one intermediate. This ketone can then be reductively aminated to introduce the 3-amino group. researchgate.netresearchgate.net

Reaction Type Reactants Catalyst Product Reference
Asymmetric Michael AdditionCarboxylate-substituted enones and nitroalkanesOrganocatalystEnantioenriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids rsc.org
Intramolecular aza-Michael AdditionCbz-protected bis-homoallylic amines and thioacrylateChiral phosphoric acidEnantioenriched pyrrolidines whiterose.ac.uk

Functional Group Interconversions on Existing Pyrrolidine Scaffolds

An alternative to de novo synthesis is the modification of a pre-existing pyrrolidine ring. This approach can be advantageous if a suitable starting material is readily available. For example, a commercially available 5-methylpyrrolidin-3-one (B13607683) could be N-phenylated using methods such as Buchwald-Hartwig amination, followed by reductive amination of the ketone to install the 3-amino group. Alternatively, a 3-hydroxy-5-methylpyrrolidine could be converted to the corresponding amine via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source.

Reduction of Pyrrolidinone Derivatives to the Amine

A primary and versatile method for the synthesis of 3-aminopyrrolidines is the reduction of the corresponding 3-pyrrolidinone (B1296849) precursor. In the case of this compound, the logical precursor would be 5-methyl-1-phenylpyrrolidin-3-one. The transformation of a ketone to an amine can be achieved through reductive amination. This process typically involves the reaction of the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced to the target amine. acs.org

The direct reductive amination of a ketone with ammonia can be challenging due to the potential for over-alkylation, leading to the formation of secondary and tertiary amines as byproducts. acs.org However, by using a large excess of the aminating agent and carefully controlling the reaction conditions, the formation of the primary amine can be favored. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. acs.org

Table 1: Representative Conditions for Reductive Amination of Ketones

Ketone SubstrateAmine SourceReducing AgentSolventCatalystYield (%)Reference
CyclohexanoneAmmoniaH₂MethanolPlatinum Oxide52(General methodology) acs.org
2,5-HexanedioneAnilineH₂-Iridium ComplexGood to Excellent nih.gov
Various KetonesVarious Aminesα-picoline-boraneMethanol/WaterAcetic Acid (cat.)Good to Excellent(General methodology) google.com

This table presents general conditions for reductive amination and not specific data for the synthesis of this compound.

Transformations of Other Nitrogen-Containing Precursors

The synthesis of this compound can also be envisioned from other nitrogen-containing precursors. One potential route involves the reduction of a corresponding nitro-substituted pyrrolidine. For instance, if 5-methyl-3-nitro-1-phenylpyrrolidine were available, its reduction would yield the target amine. The reduction of nitro compounds to amines is a well-established transformation, typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. frontiersin.org This method is often high-yielding and tolerates a wide range of functional groups.

Another approach could involve the use of an azide (B81097) precursor, such as 3-azido-5-methyl-1-phenylpyrrolidine. The reduction of azides to amines is a very clean and efficient reaction, commonly carried out by catalytic hydrogenation or by using reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) (Staudinger reaction). The synthesis of the azido (B1232118) precursor could potentially be achieved from a corresponding alcohol or halide via nucleophilic substitution.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is crucial for developing a scalable, efficient, and cost-effective synthesis of any target molecule. For the synthesis of this compound, this would involve a systematic study of various reaction parameters for the chosen synthetic route.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, yields, and selectivity.

Temperature: Optimizing the reaction temperature is essential for achieving a balance between reaction rate and selectivity, and for minimizing side reactions.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used is important for reducing costs, especially when using expensive transition metal catalysts.

Reagent Stoichiometry: The molar ratio of reactants can influence the yield and purity of the product.

Work-up and Purification: Developing an efficient and scalable work-up and purification procedure is critical for obtaining the final product in high purity.

Solvent Effects and Temperature Regimes

The choice of solvent and the control of temperature are critical parameters in the synthesis of pyrrolidine rings, influencing reaction rates, yields, and the solubility of intermediates and products. In the synthesis of related N-methylpyrrolidine, an aqueous medium has been demonstrated as a viable "green" solvent, with a moderate temperature of 90°C being effective for the cyclization reaction. researchgate.net Operating at the boiling point of the solvent can sometimes be counterproductive; for instance, in aqueous media, the transition of the liquid solvent to the gas phase can reduce the kinetics of the nucleophilic substitution (SN2) reaction, thereby decreasing the product yield. researchgate.net

For ring-closing reactions to form pyrrolidine precursors, such as pyrrolidinols, specific temperature control is crucial. A patent for the preparation of 1-methyl-3-pyrrolidinol (B22934) outlines a process where the initial reaction is controlled at 10-20°C. google.com This is followed by a heating step to dissolve oily byproducts and subsequent cooling phases (to 20-40°C and then 0-10°C) to facilitate recrystallization and purification of the solid intermediate. google.com This multi-stage temperature profile highlights the importance of temperature not only for the reaction itself but also for the isolation of pure compounds.

In other related syntheses, such as the preparation of a (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester derivative, reactions are conducted in organic solvents like dry tetrahydrofuran (B95107) (THF) and toluene. google.com The temperature during the addition of a reducing agent is carefully maintained between 30 and 40°C to ensure a controlled reaction. google.com

Table 1: Solvent and Temperature Conditions in Pyrrolidine Synthesis

Compound TypeSolvent(s)Temperature (°C)Purpose
N-methylpyrrolidineWater90Green synthesis, moderate temperature for cyclization
1-methyl-3-pyrrolidinol IntermediateToluene, Xylene, or Chlorobenzene (Solvent A); Methanol, Ethanol, Propanol, Isopropanol, n-Heptane, or n-Hexane (Solvent B)10-20 (reaction), followed by heating and cooling to 0-10Controlled reaction and purification by recrystallization
(R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester derivativeTetrahydrofuran (THF), Toluene30-40Controlled reduction reaction

Reagent Selection and Stoichiometry

The selection of reagents and their stoichiometric ratios are fundamental to achieving the desired chemical transformation with high efficiency. In the synthesis of N-methylpyrrolidine from 1,4-dibromobutane (B41627) and methylamine, potassium carbonate (K2CO3) is employed as a catalyst. researchgate.net The choice of this particular base is due to its favorable pH and solubility, which contribute to a higher product yield compared to other catalysts. researchgate.net

For the reduction of a pyrrolidine-carbonyl derivative to the corresponding pyrrolidinyl-methyl compound, a key step in forming certain pyrrolidine-containing final products, strong reducing agents are required. One such process utilizes sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA), commercially available as a 70% solution in toluene. google.com The stoichiometry is carefully controlled, with 2.1 equivalents of the reducing agent being added dropwise to the pyrrolidine precursor. google.com This careful control of stoichiometry is essential to ensure complete reduction while minimizing side reactions.

The synthesis of pyrrolidine rings can also be achieved through cyclization reactions. For instance, the reaction of 1,4-butanediol (B3395766) with an amine over a catalyst can form the pyrrolidine ring. researchgate.net The choice of starting materials, such as a suitably substituted butane (B89635) derivative and a primary amine, dictates the substitution pattern on the final pyrrolidine ring.

Table 2: Reagent and Stoichiometry Examples in Pyrrolidine Synthesis

Target/IntermediateStarting MaterialsReagents/CatalystsStoichiometry
N-methylpyrrolidine1,4-dibromobutane, MethylaminePotassium Carbonate (K2CO3)Catalytic amount
5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole(R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl esterSodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA)2.1 equivalents

Reaction Kinetics and Yield Enhancement

Optimizing reaction kinetics and enhancing product yield are central goals in synthetic chemistry. In the synthesis of N-methylpyrrolidine, it was observed that increasing the reaction temperature beyond 90°C did not lead to a higher yield, as it could promote the formation of side products. researchgate.net This indicates that for a given reaction, there is an optimal temperature that balances reaction rate and selectivity. The reported yield for this green synthesis approach was 50.3%. researchgate.net

For the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids, an organocatalytic enantioselective Michael addition has been developed. rsc.org This method allows for the concise synthesis of these compounds with high enantiomeric excess (97% ee) in just two steps. rsc.org The use of a catalyst to control stereochemistry and improve efficiency is a key strategy for yield enhancement in the synthesis of complex molecules.

Parallel Synthesis and Library Generation (of related derivatives)

The 3-aminopyrrolidine (B1265635) scaffold is a valuable building block in medicinal chemistry, and the ability to generate libraries of related derivatives through parallel synthesis is a powerful tool for drug discovery. nih.gov By systematically modifying the substituents on the pyrrolidine ring and the amino group, chemists can explore the structure-activity relationships (SAR) of a particular compound class.

Similarly, research into novel 3-aminopyrrolidine derivatives as CC chemokine receptor 2 (CCR2) antagonists involved the synthesis of a series of compounds to study their biological activity. nih.gov The generation of such a series of related compounds is essential for identifying potent and selective drug candidates. The development of synthetic routes that are amenable to parallel synthesis is therefore a key consideration in modern medicinal chemistry.

Analysis of Stereogenic Centers and Potential Stereoisomers

The structure of this compound contains two stereogenic centers, which are chiral carbon atoms bonded to four different substituent groups. These centers are located at the C3 and C5 positions of the pyrrolidine ring. The presence of 'n' stereogenic centers in a molecule can result in a maximum of 2^n stereoisomers. For this compound, with its two stereogenic centers, a total of four possible stereoisomers can exist.

(3R, 5R)-5-Methyl-1-phenylpyrrolidin-3-amine

(3S, 5S)-5-Methyl-1-phenylpyrrolidin-3-amine

(3R, 5S)-5-Methyl-1-phenylpyrrolidin-3-amine

(3S, 5R)-5-Methyl-1-phenylpyrrolidin-3-amine

The (3R, 5R) and (3S, 5S) isomers are a pair of enantiomers, as are the (3R, 5S) and (3S, 5R) isomers. The relationship between a stereoisomer from the first pair and one from the second pair is diastereomeric.

Table 1: Potential Stereoisomers of this compound

Stereoisomer ConfigurationRelationship
(3R, 5R)Enantiomer of (3S, 5S)
(3S, 5S)Enantiomer of (3R, 5R)
(3R, 5S)Enantiomer of (3S, 5R)
(3S, 5R)Enantiomer of (3R, 5S)

While the theoretical number of stereoisomers is four, detailed experimental studies and characterization of each individual stereoisomer of this compound are not extensively reported in publicly available scientific literature.

Asymmetric Synthesis Strategies

The synthesis of a single, desired stereoisomer of a chiral molecule is a significant challenge in organic chemistry. Asymmetric synthesis aims to achieve this by using various strategies to control the stereochemical outcome of a reaction. For a molecule like this compound, several approaches could theoretically be employed. However, specific documented applications of these strategies for the synthesis of this particular compound are limited in the reviewed literature. The following sections describe general strategies that are relevant for this class of compounds.

This strategy involves the temporary incorporation of a chiral auxiliary into the starting material. The auxiliary, being chiral, directs the stereochemical course of the reaction to favor the formation of one diastereomer over the other. After the desired stereocenter(s) have been established, the chiral auxiliary is removed to yield the enantiomerically enriched product. While this is a powerful and widely used method in asymmetric synthesis, specific examples of its application to the synthesis of this compound have not been prominently documented.

The use of a chiral catalyst is a highly efficient method for asymmetric synthesis. A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. These catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment that favors one reaction pathway over another. For the synthesis of substituted pyrrolidines, a variety of chiral catalysts have been developed. However, reports detailing the use of specific chiral catalysts for the enantioselective synthesis of this compound are not readily found in the scientific literature.

Diastereoselective synthesis aims to selectively form one diastereomer of a product. This can be achieved by using a substrate that already contains a stereocenter, which then influences the formation of a new stereocenter. For the synthesis of this compound, a starting material with a pre-existing chiral center could be used to control the stereochemistry at the C3 and C5 positions of the pyrrolidine ring. While numerous diastereoselective methods for the synthesis of substituted pyrrolidines have been reported, specific applications of these routes to produce this compound are not extensively described in the available literature.

Resolution Techniques for Enantiomeric Separation

When a chemical synthesis results in a racemic mixture (an equal mixture of enantiomers), a process called resolution is required to separate the individual enantiomers. A common method for the resolution of racemic amines involves the use of a chiral resolving agent. This chiral acid or base reacts with the racemic amine to form a pair of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with an acid or base.

While this is a standard and effective technique for the separation of chiral amines, specific protocols for the resolution of racemic this compound are not detailed in the surveyed scientific literature.

Conformational Analysis and Interconversion Barriers of Chiral Forms

The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations, often referred to as 'envelope' or 'twist' conformations. The substituents on the ring, namely the methyl group at C5, the amino group at C3, and the phenyl group on the nitrogen, will have preferred spatial orientations (axial or equatorial) to minimize steric strain.

Conformational analysis involves the study of the different spatial arrangements of a molecule and their relative energies. The interconversion between different conformations occurs through rotation around single bonds, and the energy required for this is known as the interconversion barrier. A detailed conformational analysis of this compound would involve computational modeling and experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to determine the most stable conformations and the energy barriers between them. A study on the conformational analysis of N-substituted pyrrolidines has been reported, providing a general framework for such investigations researchgate.net. However, specific data on the conformational preferences and interconversion barriers for the chiral forms of this compound are not available in the public domain.

Stereochemical Aspects of 5 Methyl 1 Phenylpyrrolidin 3 Amine

Inversion Dynamics of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring in 5-Methyl-1-phenylpyrrolidin-3-amine is a tertiary amine and, in principle, can be a stereogenic center if the three substituents attached to it are different. However, like many other amines, the nitrogen atom undergoes a rapid process known as pyramidal inversion or nitrogen inversion. wikipedia.orgucla.edu This process involves the nitrogen atom and its substituents oscillating through a planar transition state, effectively "turning inside out" in a manner analogous to an umbrella in a strong wind. wikipedia.orgucla.edu

The stereochemical stability of the nitrogen center in this compound is dictated by the energy barrier to this inversion. For a compound to be resolved into stable enantiomers based on a chiral nitrogen atom, the inversion process must be slow enough at a given temperature. In most simple amines, this inversion is extremely rapid at room temperature, preventing the isolation of enantiomers. wikipedia.org

Several factors influence the energy barrier for nitrogen inversion, including the nature of the substituents on the nitrogen atom, the presence of ring strain, and steric effects. wikipedia.orgstereoelectronics.orgstackexchange.com In the case of this compound, the nitrogen atom is part of a five-membered ring and is substituted with a phenyl group.

The presence of the N-phenyl group is expected to have a significant influence on the inversion barrier. Generally, N-aryl substitution tends to lower the energy barrier for nitrogen inversion. stereoelectronics.org This is attributed to the stabilization of the planar sp2-hybridized transition state through conjugation of the nitrogen lone pair with the aromatic π-system. stereoelectronics.org This delocalization of the lone pair into the phenyl ring makes the planar geometry more accessible, thus accelerating the rate of inversion.

Considering these factors, it is highly probable that the nitrogen atom in this compound undergoes rapid inversion at room temperature, similar to other N-phenyl substituted amines. The stabilization of the transition state by the phenyl group likely results in a relatively low energy barrier, leading to a dynamic equilibrium between the two pyramidal forms of the nitrogen atom. This rapid interconversion would preclude the existence of stable atropisomers arising from the chirality at the nitrogen center under normal conditions.

Below is a table summarizing the general factors that influence nitrogen inversion barriers and how they might apply to this compound based on data from analogous compounds.

FactorGeneral Effect on Inversion BarrierApplication to this compound
N-Aryl Substitution Lowers the barrier due to transition state stabilization via conjugation. stereoelectronics.orgThe N-phenyl group is expected to significantly lower the inversion barrier.
Ring Strain Increases the barrier in small rings (e.g., aziridines). stereoelectronics.orgThe five-membered pyrrolidine ring imposes moderate strain, which might slightly raise the barrier compared to acyclic amines, but this effect is likely overshadowed by the N-phenyl group.
Steric Effects Bulky substituents can either increase or decrease the barrier depending on the specific interactions. stackexchange.comThe methyl group at the 5-position and the amine group at the 3-position could introduce some steric interactions that might influence the conformational preferences and, to a lesser extent, the inversion dynamics.
Electronegative Substituents Generally increase the barrier. stereoelectronics.orgThe substituents on the pyrrolidine ring in this molecule are not highly electronegative in a way that would significantly raise the barrier.

Reaction Chemistry and Functional Group Transformations

Reactivity of the Pyrrolidine (B122466) Ring Nitrogen

The nitrogen atom within the pyrrolidine ring is a tertiary amine directly attached to a phenyl group. This N-arylation significantly influences its chemical properties. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic π-system of the phenyl ring. This resonance effect reduces the electron density on the nitrogen, thereby decreasing its basicity and nucleophilicity compared to typical aliphatic tertiary amines.

Consequently, the pyrrolidine ring nitrogen is relatively unreactive under standard conditions. Reactions such as quaternization with alkyl halides would require more forcing conditions than for a non-arylated pyrrolidine. For most synthetic purposes involving electrophilic attack, the primary amine at the C3 position is the more reactive site. The synthesis of N-aryl pyrrolidines often involves methods like palladium-catalyzed carboamination or reductive amination of diketones with anilines, which form the stable N-aryl bond. nih.govnih.gov Once formed, this bond is robust and the nitrogen's participation in further reactions is limited.

Chemical Transformations of the C3-Amine Functionality

The exocyclic primary amine at the C3 position is the most nucleophilic and basic center in the molecule, making it the primary site for a variety of chemical transformations.

The primary amine at C3 is expected to react readily with acylating and sulfonylating agents to form stable amide and sulfonamide derivatives, respectively. These reactions are standard transformations for primary amines.

Acylation: Treatment with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base would yield the corresponding N-acylated product.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would produce the corresponding sulfonamide.

These transformations are often used to protect the amine functionality or to introduce new functional groups to modulate the compound's biological or physical properties.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl Chloride (CH₃COCl)N-(5-methyl-1-phenylpyrrolidin-3-yl)acetamide
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)N-(5-methyl-1-phenylpyrrolidin-3-yl)-4-methylbenzenesulfonamide

This table presents expected reactions based on the general reactivity of primary amines.

The C3-primary amine can undergo alkylation through several methods.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) is a common method to form secondary or tertiary amines.

Direct Alkylation: Reaction with alkyl halides can lead to a mixture of mono- and di-alkylated products. Controlling the stoichiometry and reaction conditions is necessary to achieve selectivity. One-pot N-alkylation of primary amines with alcohols, catalyzed by gold clusters, represents a modern approach to synthesizing secondary amines. d-nb.info

Arylation of the primary amine is also feasible, typically using palladium-catalyzed cross-coupling reactions to form a diarylamine structure at the C3 position.

The primary amine serves as a versatile handle for further derivatization. A key reaction is the formation of an imine (or Schiff base) upon condensation with an aldehyde or ketone. This reaction is typically reversible and may be carried out under acidic or basic catalysis. The resulting imine can be a stable final product or an intermediate that can be subsequently reduced (as in reductive amination) or attacked by nucleophiles.

Reactivity of the Phenyl Substituent

The reactivity of the phenyl ring is governed by the electronic properties of the attached pyrrolidin-1-yl group.

The nitrogen atom of the pyrrolidinyl group, despite being part of an N-aryl system, possesses a lone pair of electrons that can be donated to the phenyl ring via resonance. This electron-donating effect activates the aromatic ring towards electrophilic aromatic substitution (SEAr). wikipedia.org Activating substituents stabilize the cationic intermediate (the arenium ion) that forms during the reaction. masterorganicchemistry.com

The pyrrolidin-1-yl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. This is because the resonance structures of the arenium ion intermediate show the positive charge being delocalized onto the nitrogen atom when the electrophile adds to the ortho or para positions, providing significant stabilization.

Common electrophilic aromatic substitution reactions include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro (-NO₂) group.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group.

It is important to note that the basic C3-amine can interfere with SEAr reactions that use strong acids, as the amine would be protonated. This deactivates the ring by introducing a positive charge. Therefore, it is often necessary to protect the C3-amine (e.g., by converting it to an amide) before performing such substitutions.

Reaction TypeReagentExpected Major Products (Substituent Position)
NitrationHNO₃ / H₂SO₄ortho-nitro, para-nitro
BrominationBr₂ / FeBr₃ortho-bromo, para-bromo
Friedel-Crafts AcylationCH₃COCl / AlCl₃ortho-acetyl, para-acetyl

This table outlines the predicted regiochemical outcome for electrophilic aromatic substitution on the N-phenyl ring, assuming prior protection of the C3-amine if necessary.

Metalation and Cross-Coupling Reactions

The presence of the N-phenyl group and the secondary amine at the 3-position suggests that 5-Methyl-1-phenylpyrrolidin-3-amine could be a substrate for various metalation and cross-coupling reactions, which are powerful tools for the construction of complex molecules.

Metalation: The N-phenyl group can potentially direct ortho-lithiation, a common strategy for the functionalization of aromatic rings. While specific studies on this compound are not prevalent in the literature, related N-arylpyrrolidine systems have been shown to undergo directed metalation. For instance, the lithiation of N-Boc-pyrrolidine in the presence of a chiral ligand like (-)-sparteine, followed by transmetalation, has been a successful strategy for enantioselective α-arylation. This suggests that the phenyl group in this compound could similarly direct metalation to the ortho-positions of the phenyl ring, providing a handle for subsequent electrophilic quenching or cross-coupling reactions.

Cross-Coupling Reactions: The amine functionality at the 3-position offers a potential site for N-arylation or N-alkylation reactions, commonly achieved through palladium- or copper-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully employed to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine, a structurally related compound featuring an amino group adjacent to a methyl-substituted ring. mdpi.com This precedent suggests that the amino group of this compound could participate in similar transformations with various aryl or heteroaryl halides or boronic acids.

Furthermore, palladium-catalyzed C-H activation is a powerful method for the functionalization of saturated heterocycles. While direct C-H activation of the pyrrolidine ring of this compound has not been explicitly reported, studies on related N-substituted pyrrolidines have demonstrated the feasibility of such transformations. For example, palladium-catalyzed C-H arylation of N-Boc pyrrolidines has been achieved, highlighting the potential for direct functionalization of the pyrrolidine core.

Reactions Involving the C5-Methyl Group

The methyl group at the C5-position of the pyrrolidine ring is generally considered to be relatively unreactive. However, under specific conditions, it could potentially undergo functionalization. Radical-based reactions or powerful oxidation methods might be employed to introduce functionality at this position. For instance, the introduction of a methyl group at the C5-position of 1,2,4-triazines has been achieved, and subsequent transformations of this methyl group have been demonstrated. nih.gov While the chemical environment is different, this showcases the possibility of activating and functionalizing a methyl group on a heterocyclic ring.

In the context of drug design, the C5-methyl group can play a significant role in modulating the pharmacokinetic and pharmacodynamic properties of a molecule by influencing its conformation and metabolic stability.

Mechanistic Studies of Key Synthetic and Derivatization Reactions

Understanding the mechanisms of the reactions involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting the stereochemical outcomes. While specific mechanistic studies on this compound are scarce, insights can be drawn from investigations of analogous systems.

Investigation of Transition States and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms by modeling transition states and intermediates. For pyrrolidine synthesis and functionalization, DFT calculations have been used to understand the stereoselectivity of cycloaddition reactions and to probe the energetics of different reaction pathways.

For example, in the synthesis of pyrrolidines via iridium-catalyzed reductive azomethine ylide generation, DFT calculations of the transition structures in the dipolar cycloaddition step revealed a delicate balance between asynchronicity and interaction energies that governs the observed selectivity. acs.org Similarly, computational studies on the synthesis of pyrrolidinedione derivatives have elucidated the multi-step reaction mechanism, including Michael addition and Nef-type rearrangement, by calculating the energy barriers of the transition states.

While no specific transition state calculations for reactions of this compound were found, it is reasonable to assume that computational methods could be applied to investigate its metalation, cross-coupling, and functionalization reactions. Such studies would provide valuable information on the geometry of the transition states, the role of catalysts and ligands, and the factors controlling regioselectivity and stereoselectivity.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of bond-breaking and bond-forming processes in the transition state. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.

While no KIE studies have been reported specifically for this compound, research on related amine reactions provides a framework for how such studies could be applied. For instance, KIE studies on the reaction of piperidine (B6355638) and pyrrolidine bases with other organic molecules have been used to elucidate the reaction mechanism, suggesting a multi-step process. rsc.orgrsc.org In the context of C-H activation reactions, intramolecular KIE studies on pyrrolidine derivatives have provided evidence for the irreversible cleavage of an α-amino C-H bond in the rate-determining step. acs.org

Should a reaction involving the C-H bond of the C5-methyl group or a C-H bond on the pyrrolidine or phenyl ring be developed, KIE studies would be instrumental in determining the mechanism. For example, comparing the reaction rates of this compound and its deuterated isotopologues (e.g., with deuterium (B1214612) at the C5-methyl group or at specific positions on the rings) would reveal whether the corresponding C-H bond is cleaved in the rate-limiting step.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structure and Purity Assessment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 5-Methyl-1-phenylpyrrolidin-3-amine. While specific experimental data from peer-reviewed literature is not widely available, the expected spectral features can be predicted based on the compound's structure.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The hydrogens on the phenyl ring would typically appear in the aromatic region (~6.5-7.5 ppm). aksci.com The protons on the pyrrolidine (B122466) ring, being attached to carbons adjacent to a nitrogen atom, are expected to be deshielded and appear in the range of ~2.3-3.0 ppm. aksci.com The signal for the amine (N-H) protons can vary in chemical shift (typically ~0.5-5.0 ppm) and may be broad, depending on factors like solvent and concentration. aksci.com The methyl group protons would produce a characteristic signal, likely a doublet, at a higher field (upfield).

Carbon (¹³C) NMR: In the ¹³C NMR spectrum, the carbons of the phenyl group would generate signals in the downfield aromatic region. The carbons of the pyrrolidine ring directly bonded to the nitrogen atom are expected in the 10-65 ppm range. aksci.com The methyl carbon would appear at a much higher field (upfield).

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to trace the proton-proton networks within the pyrrolidine ring and confirm the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for confirming the connection between the phenyl group and the nitrogen of the pyrrolidine ring, as well as the position of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass of a compound. For this compound (C₁₁H₁₆N₂), the predicted monoisotopic mass is 176.13135 Da. bldpharm.com An HRMS experiment would aim to find a molecular ion peak, such as the protonated molecule [M+H]⁺ at m/z 177.13863, which would confirm the elemental composition. bldpharm.com

Predicted Collision Cross Section Data

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 177.13863 139.2
[M+Na]⁺ 199.12057 146.1
[M-H]⁻ 175.12407 144.1

Data sourced from PubChemLite and predicted using CCSbase. bldpharm.com

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve the cleavage of the pyrrolidine ring and the loss of the amine group or the methyl group. Analysis of these fragment ions helps to piece together the molecular structure, confirming the positions of the substituents.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show the following key absorptions:

N-H Stretching: As a primary amine, it should exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹. aksci.com

C-H Stretching: Signals for aromatic C-H stretching would appear above 3000 cm⁻¹, while aliphatic C-H stretching would be just below 3000 cm⁻¹.

N-H Bending: A characteristic N-H bending (scissoring) vibration for a primary amine is expected between 1650 and 1580 cm⁻¹. sigmaaldrich.comresearchgate.net

C-N Stretching: The C-N stretching vibrations for the aromatic and aliphatic amines would be found in the 1350-1000 cm⁻¹ region. aksci.com

Aromatic C=C Bending: Bending vibrations for the substituted benzene (B151609) ring would also be present in the fingerprint region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for observing the vibrations of the aromatic ring.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

A thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature did not yield any entries for the crystal structure of this compound. X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a solid-state material, providing unequivocal data on bond lengths, bond angles, and the absolute configuration of chiral centers. Without experimental crystallographic data, it is not possible to provide a validated depiction of its crystal lattice and molecular conformation in the solid state.

Computational and Theoretical Chemistry Investigations

Computational Elucidation of Reaction Mechanisms

Reaction Coordinate Analysis

Reaction coordinate analysis is a computational method used to investigate the mechanism of a chemical reaction by mapping the energy of the system as it progresses from reactants to products. This analysis helps in identifying transition states, intermediates, and the rate-determining steps of a reaction. While specific studies on the reaction coordinate analysis of the formation of 5-Methyl-1-phenylpyrrolidin-3-amine are not extensively detailed in the public domain, the principles can be understood from computational studies on the synthesis of substituted pyrrolidines.

A hypothetical reaction coordinate diagram for a reaction step in the synthesis of a substituted pyrrolidine (B122466) might look like the following:

Reaction CoordinateEnergy (kcal/mol)Species
00Reactants
120Transition State 1
25Intermediate
315Transition State 2
4-10Products

This table is illustrative and does not represent experimental data for this compound.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic parameters of molecules, which can aid in their structural elucidation. Techniques like Density Functional Theory (DFT) are often used to calculate various spectroscopic data.

One area of prediction is in mass spectrometry, specifically the collision cross section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. For this compound, predicted CCS values have been calculated for various adducts using computational methods. uni.lu

Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺177.13863139.2
[M+Na]⁺199.12057146.1
[M-H]⁻175.12407144.1
[M+NH₄]⁺194.16517159.4
[M+K]⁺215.09451143.0
[M+H-H₂O]⁺159.12861132.0
[M+HCOO]⁻221.12955161.7
[M+CH₃COO]⁻235.14520182.6

Data sourced from PubChemLite. uni.lu

Furthermore, computational methods are valuable in predicting Nuclear Magnetic Resonance (NMR) spectra. Conformational studies of N-substituted pyrrolidines have been carried out using computational chemistry tools. researchgate.net By comparing computed and experimental NMR chemical shifts, the structures of these compounds can be elucidated. researchgate.net This involves performing a conformational search to identify the lowest energy conformers and then calculating their NMR parameters. researchgate.net

Molecular Docking and Simulation Studies (Focusing on Chemical Interactions, not Biological Activity)

Molecular docking and simulation are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to predict binding to a biological target, these methods are also fundamental for understanding the non-covalent chemical interactions between molecules.

In the context of this compound, molecular docking and simulation studies would focus on how it interacts with other molecules or surfaces. These studies can reveal key chemical interactions such as:

Hydrogen Bonding: The amine group in this compound can act as a hydrogen bond donor, while the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl group and the methyl group contribute to the molecule's hydrophobicity, allowing for interactions with nonpolar regions of other molecules.

π-π Stacking: The phenyl ring can participate in π-π stacking interactions with other aromatic systems.

Cation-π Interactions: If the amine group is protonated, it can engage in cation-π interactions with aromatic rings. nih.gov

Molecular dynamics (MD) simulations can further provide insights into the stability of these interactions over time. nih.gov These simulations model the movement of atoms and molecules, allowing for the observation of conformational changes and the dynamics of intermolecular interactions. nih.govnih.gov For example, studies on similar heterocyclic compounds have shown that van der Waals and hydrophobic interactions can be critical for binding affinity. nih.gov

Potential Applications and Future Research Directions

Utility as Chiral Building Blocks in Organic Synthesis

The enantiopure forms of 5-Methyl-1-phenylpyrrolidin-3-amine represent valuable chiral building blocks for the synthesis of complex molecules, particularly pharmaceuticals and natural products. The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. unipa.it The presence of two stereocenters and a modifiable amine group allows for the construction of diverse molecular architectures.

The development of efficient synthetic methods for novel chiral tritylpyrrolidine derivatives, which can be easily separated by column chromatography, highlights a pathway for accessing specific stereoisomers of related pyrrolidines. acs.org Similar strategies could be adapted for this compound, enabling access to its diastereomers. These separated isomers could then serve as key intermediates. For instance, the primary amine group can be readily functionalized to introduce a wide array of substituents, leading to the creation of libraries of new chemical entities for drug discovery programs. The synthesis of chiral pyrrolidine inhibitors for neuronal nitric oxide synthase (nNOS) has demonstrated the importance of this class of compounds, and improved synthetic routes make structure-activity relationship (SAR) studies more accessible. nih.gov

Table 1: Potential Synthetic Transformations Using this compound as a Chiral Building Block

Transformation Reagent/Catalyst Resulting Structure Potential Application
N-Acylation Acid Chloride/Anhydride N-Acyl derivative Synthesis of bioactive amides
Reductive Amination Aldehyde/Ketone, Reducing Agent N-Alkyl derivative Creation of complex amine scaffolds
C-N Coupling Aryl Halide, Palladium Catalyst N-Aryl derivative (on exocyclic amine) Access to diaryl amine structures

Exploration in Materials Science and Polymer Chemistry

The incorporation of chiral units into polymers and materials can impart unique properties, such as chiroptical activity or the ability to recognize other chiral molecules. The pyrrolidine scaffold is a candidate for integration into advanced materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.org

By functionalizing this compound, it could be used as a chiral strut or linker in the synthesis of such porous materials. rsc.org These functionalized MOFs or COFs could find applications in enantioselective separations, asymmetric catalysis, and sensing. Furthermore, the amine functionality provides a reactive handle for polymerization reactions. It could be used as a monomer or a chain modifier in the synthesis of novel polyamides or polyimines, potentially leading to polymers with tailored thermal, mechanical, and optical properties.

Development of Novel Catalytic Systems Utilizing the Compound

Chiral amines are powerful organocatalysts, particularly in enamine and iminium ion catalysis, for the construction of carbon-carbon and carbon-heteroatom bonds. ingentaconnect.com Proline and its derivatives are well-known examples that have revolutionized asymmetric synthesis. ingentaconnect.com The structure of this compound, being a chiral secondary diamine, suggests its potential as a precursor for new organocatalysts.

The development of chiral tritylpyrrolidine derivatives has shown them to be efficient amine organocatalysts for reactions like asymmetric benzoyloxylation. acs.org Similarly, this compound and its derivatives could be evaluated in a range of organocatalytic transformations. Moreover, the diamine structure is a classic motif for ligands in transition metal catalysis. The compound could be used to synthesize novel chiral ligands for metal-catalyzed asymmetric reactions, such as hydrogenation, hydroamination, and allylic amination, which are crucial for producing enantiopure compounds. nih.govacs.org

Advancements in Synthetic Methodologies for Pyrrolidine Derivatives

While the focus is on the application of the title compound, advancing the methods to synthesize it and its derivatives is a critical research area. Recent years have seen significant progress in the synthesis of substituted pyrrolidines. organic-chemistry.org Methods like the enantioselective Mannich reaction followed by diastereoselective hydroamination provide access to highly substituted pyrrolidines with excellent stereocontrol. nih.govacs.org

Applying these modern synthetic strategies could lead to more efficient and stereoselective routes to this compound. Furthermore, new-to-nature biocatalytic methods, such as engineered P411 enzymes for intramolecular C-H amination, are emerging for the synthesis of chiral pyrrolidines. acs.org Exploring enzymatic routes could offer a greener and highly selective alternative to traditional chemical synthesis. nih.govacs.org Research into redox-neutral α-functionalization of pyrrolidines also opens up possibilities for derivatizing the pyrrolidine core at the C2 or C5 positions, further expanding the accessible chemical space. rsc.org

Unexplored Reactivity Profiles and New Chemical Transformations

The reactivity of this compound is not fully explored. The interplay between the N-phenyl group, the methyl group, and the exocyclic amine can lead to novel chemical behavior. Research could focus on transformations that are unique to this substitution pattern. For example, intramolecular reactions involving the phenyl ring and the amine functionality could lead to novel fused heterocyclic systems.

The chemistry of related pyrrolidine-2,3-diones suggests that the pyrrolidine ring can participate in various cycloaddition and cascade reactions to form complex polycyclic structures. researchgate.net Investigating the oxidation of the pyrrolidine ring in this compound could provide access to analogous reactive intermediates. The development of such new chemical transformations would not only expand the fundamental understanding of pyrrolidine chemistry but also provide new tools for synthetic chemists.

Advanced Computational Investigations into Chemical Properties and Reactivity

Computational chemistry offers a powerful lens through which to investigate the properties and potential reactivity of this compound before undertaking extensive lab work. Density Functional Theory (DFT) calculations can be employed to understand the conformational landscape of the molecule, identifying the most stable arrangements of its substituents. acs.org

These computational models can predict key properties such as bond energies, charge distribution, and the energies of frontier molecular orbitals, which are crucial for understanding its reactivity. researchgate.net For instance, computational studies can help predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. In the context of catalysis, molecular docking and transition state modeling can be used to predict how the compound might bind to a metal center or a substrate, providing insights into the origins of enantioselectivity and catalytic efficiency. researchgate.net

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
XLogP 1.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 27.7 Ų

Data sourced from PubChem. uni.lu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-1-phenylpyrrolidin-3-amine, and how can reaction efficiency be evaluated?

  • Methodological Answer : The compound can be synthesized via Schiff base condensation reactions or catalytic methods. For example, Fe₂O₃@SiO₂/In₂O₃ catalysts have been used to enhance yield and selectivity in pyrazole-amine derivatives . Efficiency is quantified using metrics like reaction yield (GC or HPLC analysis) and purity (>98% as per GC standards) . Kinetic studies (e.g., time-resolved NMR) and computational modeling (DFT) can further optimize pathways .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for structural elucidation of the pyrrolidine ring and phenyl substituents .
  • HPLC : Use ammonium acetate buffer (pH 6.5) with UV detection for purity assessment .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer : Adhere to lab safety frameworks like the Chemical Hygiene Plan, including 100% compliance with hazard exams, proper ventilation for amine vapors, and PPE (gloves, goggles) . For large-scale reactions, implement process control simulations to mitigate risks .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in predicting the reactivity of this compound?

  • Methodological Answer : DFT calculations can model reaction pathways (e.g., transition states, activation energies) for nucleophilic substitutions or ring-opening reactions. ICReDD’s workflow integrates quantum chemical calculations with experimental validation to prioritize viable synthetic routes . Tools like PubChem’s InChI key (e.g., BYEUNDASYOFKIW-UHFFFAOYSA-N) enable cross-referencing computational and experimental data .

Q. How do researchers resolve contradictions in pharmacological data for pyrrolidine derivatives?

  • Methodological Answer : Apply a theoretical framework to align experimental outcomes with hypotheses (e.g., structure-activity relationships). Cross-validate results using orthogonal assays (e.g., in vitro binding vs. in vivo efficacy). For example, discrepancies in CCK1 receptor antagonism studies were resolved by comparing enantiomeric purity via chiral HPLC .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

  • Methodological Answer : Use factorial design (e.g., 2^k designs) to screen variables like temperature, solvent polarity, and catalyst loading. Statistical software (e.g., JMP, Minitab) identifies significant factors and interactions, reducing the number of experiments by ~70% . For example, optimizing Fe₂O₃@SiO₂/In₂O₃ catalyst loading improved pyrazole-amine yields from 65% to 92% .

Q. How can membrane separation technologies enhance purification of this compound?

  • Methodological Answer : Nanofiltration membranes (MWCO 200–300 Da) separate unreacted precursors from the target amine. Process parameters (pressure, pH) are optimized using response surface methodology (RSM) to maximize flux and rejection rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.